2-(4-Isopropoxyphenyl)azetidine
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Overview
Description
2-(4-Isopropoxyphenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the isopropoxyphenyl group further enhances the compound’s chemical properties, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent reactivity of the components involved.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach allows for the straightforward synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency and yield of the synthesis . Additionally, the use of electrocatalytic intramolecular hydroamination of allylic sulfonamides provides azetidines in good yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or sulfonyl azides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Isopropoxyphenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which allows it to participate in various chemical reactions . The isopropoxyphenyl group may enhance its binding affinity to specific molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
β-Lactams: Four-membered cyclic amides with significant biological importance, such as penicillins and cephalosporins.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.
Uniqueness
2-(4-Isopropoxyphenyl)azetidine is unique due to its specific substitution pattern and the presence of the isopropoxyphenyl group, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-11-5-3-10(4-6-11)12-7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
OIXGZLDGVOFPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
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